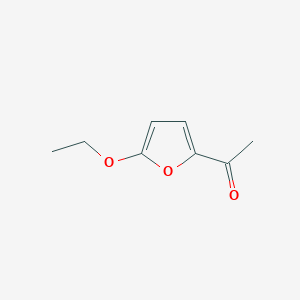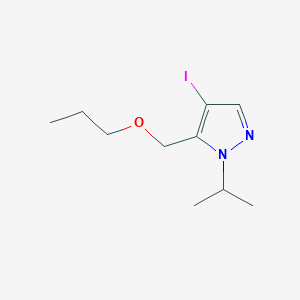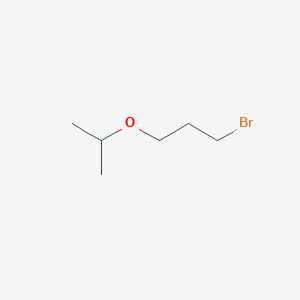![molecular formula C16H12N4 B2693261 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline CAS No. 1841079-88-6](/img/structure/B2693261.png)
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is a useful research chemical . It has been found to be a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular formula of this compound is C16H12N4 . It has a molecular weight of 260.29 . The exact mass is 260.106201 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 544.8±50.0 °C at 760 mmHg . The flash point is 283.3±30.1 °C . The LogP value is 1.72 .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis of Derivatives: The compound 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline has been synthesized in various forms. For example, the synthesis of several 5-substituted derivatives of 3H-pyrrolo[2,3-c]isoquinolines and related compounds has been explored, showcasing the chemical versatility and potential for creating diverse molecular structures (Rao, Han, & Biehl, 2002).
Application in Radiosynthesis
- Radiosynthesis for PET Imaging: One significant application of this compound is in the field of positron emission tomography (PET) imaging. [18 F]MK-6240, a derivative of this compound, is a highly selective PET radiotracer used for in vivo imaging of neurofibrillary tangles, which are significant in the study of neurodegenerative diseases like Alzheimer's (Hopewell et al., 2019).
Chemical Synthesis and Modifications
- Chemical Synthesis Techniques: Various methods have been developed for the synthesis of pyrrolo[2,3-c]isoquinoline derivatives, showcasing the compound's importance in chemical research. These methods include palladium-assisted nucleophilic amination and other advanced synthesis techniques, illustrating the compound's role in exploring new chemical reactions and pathways (Biehl & Rao, 2002).
Biological and Pharmacological Studies
Antimicrobial Activity
Some derivatives of this compound have been explored for their antimicrobial activity. This indicates potential pharmacological applications, particularly in the development of new antimicrobial agents (Zaki et al., 2019).
Asymmetric Synthesis
The compound's derivatives have been used in asymmetric synthesis processes, which are crucial in the production of enantiomerically pure substances, often needed in pharmaceutical applications (Ruano et al., 2011).
Propiedades
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOKTGDEWNHLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)N3C=CC4=C3C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)


![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2693189.png)


![4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2693197.png)


![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)
![N-acetyl-N-[1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2693201.png)